Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Indole-Propanamide SARD Leads
The target compound possesses a computed XLogP3 of 3, with 2 hydrogen bond donors and 2 hydrogen bond acceptors, indicating moderate lipophilicity and a balanced hydrogen bonding profile [1]. In contrast, representative SARD leads from the indolyl propanamide series II and III described by Hwang et al. (2019) typically bear tertiary aniline moieties or cyclized indoline features that alter both cLogP and H-bond donor/acceptor counts, potentially impacting membrane permeability and metabolic stability [2]. While direct comparative ADME data for this specific compound are not publicly available, the physicochemical divergence from published SARD leads suggests distinct pharmacokinetic behavior that warrants experimental characterization rather than assuming in-class equivalence.
| Evidence Dimension | Computed Physicochemical Properties (XLogP3, HBD, HBA) |
|---|---|
| Target Compound Data | XLogP3 = 3; HBD = 2; HBA = 2; Topological Polar Surface Area = 54.3 Ų |
| Comparator Or Baseline | Class-level SARD leads (series II/III indolyl propanamides): typically bear additional polar functionalities or cyclized indoline cores with divergent property profiles [2] |
| Quantified Difference | Not calculable without matched experimental data; qualitative divergence in HBD/HBA and TPSA noted |
| Conditions | Computed properties per PubChem 2021.05.07 release; comparator properties from J Med Chem 2019 publication series |
Why This Matters
Differences in lipophilicity and hydrogen bonding capacity directly influence solubility, permeability, and metabolic stability, making this compound a distinct chemical entity for screening libraries rather than a direct substitute for published SARD leads.
- [1] PubChem. Compound Summary: 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide. CID 86264356. Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Hwang DJ, He Y, Ponnusamy S, et al. New Generation of Selective Androgen Receptor Degraders: Our Initial Design, Synthesis, and Biological Evaluation of New Compounds with Enzalutamide-Resistant Prostate Cancer Activity. J Med Chem. 2019;62(2):491-511. View Source
